![molecular formula C20H30N6O3 B2481908 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929967-84-0](/img/structure/B2481908.png)
8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
BenchChem offers high-quality 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Enzyme Activity
A series of derivatives related to the imidazo[2,1-f]purine scaffold have been synthesized and evaluated for their biological activity, particularly focusing on receptor affinity for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, as well as inhibitory potencies for phosphodiesterases (PDE4B1 and PDE10A). This research has facilitated the understanding of structure-activity relationships, determining structural features crucial for receptor and enzyme activity. Such compounds, including compound 5, have been considered promising for further modifications and detailed mechanistic studies, aiming to obtain hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).
Potential Antidepressant Agents
Another study synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to evaluate their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies identified certain compounds as potential antidepressants, with molecular modeling revealing significant leads for antidepressant and/or anxiolytic application. This highlights the potential of imidazo[2,1-f]purine derivatives in developing new therapeutic agents (Zagórska et al., 2016).
Antitumor Activity and Molecular Modeling
Research on mono and bisintercalators based on a similar structural framework demonstrated growth inhibitory properties in several human cell lines, with molecular modeling techniques employed to rationalize the moderate activity observed. This line of inquiry underscores the utility of these compounds in cancer research, providing a basis for the development of new anticancer drugs (Braña et al., 2002).
Antiproliferative Activity
A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones designed and synthesized novel compounds with evaluated cytotoxicity against human cancer cell lines. Among these, a particular compound showed significant antiproliferative activity, illustrating the potential of such derivatives in anticancer strategies (Liu et al., 2018).
properties
IUPAC Name |
4,7,8-trimethyl-6-(2-methylpropyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-13(2)12-25-14(3)15(4)26-16-17(21-19(25)26)22(5)20(28)24(18(16)27)7-6-23-8-10-29-11-9-23/h13H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYRHMORUBSVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CCN4CCOCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-6-(2-methylpropyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.